tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-chloropyrimidin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-12-6-5-7(11)13-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKXEMZBDDGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856110 | |
| Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-10-8 | |
| Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Amine Protection and Chlorination
This method begins with 2-aminopyrimidine, which undergoes methylation followed by chlorination and carbamate protection:
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Methylation of 2-aminopyrimidine :
Reaction with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields 2-(methylamino)pyrimidine. -
Chlorination at the 4-position :
The methylated intermediate is treated with phosphorus oxychloride (POCl₃) under reflux (100–110°C) for 4–6 hours to introduce the chlorine substituent, forming 4-chloro-2-(methylamino)pyrimidine. -
Carbamate Protection :
The amine group is protected using tert-butyl chloroformate (Boc₂O) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours, yielding the final product.
Reaction Scheme :
Direct Carbamate Formation from Pre-chlorinated Intermediates
An alternative approach utilizes pre-chlorinated pyrimidine derivatives:
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Starting Material : 4-Chloro-2-(methylamino)pyrimidine (commercially available or synthesized via POCl₃-mediated chlorination).
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Boc Protection : React with tert-butyl chloroformate in tetrahydrofuran (THF) or ethyl acetate at 25–40°C for 6–8 hours. Triethylamine or N,N-diisopropylethylamine (DIPEA) facilitates deprotonation of the amine.
Key Advantages :
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Avoids multi-step functionalization.
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Higher yields (75–85%) due to reduced side reactions.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Solvent Selection
Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce byproduct formation but slow kinetics.
Base and Stoichiometry
Triethylamine (1.2–1.5 equivalents) is optimal for neutralizing HCl generated during Boc protection. Excess base may hydrolyze the chloroformate.
Temperature Control
Maintaining temperatures below 25°C during Boc protection minimizes carbamate decomposition.
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | Ethyl Acetate |
| Base | TEA (1.2 eq) | DIPEA (1.5 eq) | Pyridine (1.0 eq) |
| Temperature | 0°C → RT | 25°C | 40°C |
| Yield | 82% | 78% | 65% |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability:
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Advantages : Improved heat transfer, reduced reaction times (2–3 hours), and consistent product quality.
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Typical Setup :
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Two feed streams: 4-chloro-2-(methylamino)pyrimidine in THF and Boc₂O/TEA in THF.
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Mixing at a T-junction, followed by a heated tubular reactor (50°C, 30-minute residence time).
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Yield: 88–92% with ≥98% purity.
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Purification Techniques
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1) eluent achieves >99% purity.
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Recrystallization : Ethanol/water mixtures (7:3) afford crystalline product with 95–97% recovery.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Functionalization | 3 | 70–75 | 95 | Moderate |
| Direct Boc Protection | 1 | 80–85 | 98 | High |
| Continuous Flow | 1 | 88–92 | 99 | Industrial |
Challenges and Mitigation Strategies
Hydrolysis of tert-Butyl Chloroformate
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Cause : Moisture in solvents or reagents.
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Solution : Use molecular sieves for solvent drying and maintain inert (N₂/Ar) atmospheres.
Byproduct Formation
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N-Methylation Side Products : Controlled stoichiometry of methylating agents reduces undesired quaternization.
Chemical Reactions Analysis
tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₁₄ClN₃O₂ (from CAS 1458615-92-3)
- Molecular Weight : 257.70 g/mol
- CAS Numbers: 1458615-92-3 , 2173992-20-4 (synonym) , 629645-55-2 (alternative listing)
- Key Features :
- A pyrimidine core substituted with chlorine at position 2.
- A methyl group and tert-butyl carbamate moiety attached to the nitrogen at position 2 of the pyrimidine ring.
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the tert-butyl carbamate-pyrimidine/pyridine scaffold but differ in substituent positions, halogens, or additional functional groups.
Physicochemical Properties
- Solubility: Hydrophobic tert-butyl groups dominate solubility profiles. Compounds with hydroxyl or amino linkers (e.g., CAS 1431960-88-1) exhibit improved aqueous solubility .
Key Research Findings
- Drug Discovery :
- Synthetic Challenges :
- Steric hindrance from the tert-butyl group complicates coupling reactions, necessitating optimized catalysts (e.g., Pd-based systems) .
Biological Activity
Tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a chemical compound with significant biological activity, particularly in pharmacological research. Its structure, featuring a chlorinated pyrimidine ring, a tert-butyl group, and a carbamate functional group, contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
- Molecular Formula: C₉H₁₂ClN₃O
- Molecular Weight: Approximately 243.69 g/mol
- Structural Features:
- Tert-butyl group enhances lipophilicity.
- Chlorinated pyrimidine ring modulates enzyme interactions.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. The chloropyrimidine moiety is known to influence various biochemical pathways, which can be summarized as follows:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with receptors that play critical roles in neurotransmission and cellular signaling.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:
- It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
- In vitro studies have demonstrated its ability to prevent amyloid beta peptide aggregation, a key factor in Alzheimer's pathology .
Case Studies
-
Astrocyte Cell Protection:
- A study assessed the protective effects of the compound on astrocytes exposed to amyloid beta (Aβ) 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls .
- The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers .
-
In Vivo Studies:
- In animal models, the compound was tested for its ability to mitigate cognitive deficits induced by scopolamine. While it showed some protective effects, the results were less pronounced compared to established treatments like galantamine .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₂ClN₃O | Contains a chlorinated pyrimidine | Inhibits β-secretase and acetylcholinesterase |
| tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamate | C₉H₁₂ClN₃O | Different chlorine position | Similar enzyme inhibition profile |
| tert-butyl (4-chloropyridin-2-yl)(methyl)carbamate | C₉H₁₂ClN₂O₂ | Contains a pyridine instead of pyrimidine | Varies in receptor binding characteristics |
Applications in Medicinal Chemistry
This compound is being explored for several applications:
- Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting neurodegenerative disorders.
- Research Tool: It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a two-step reaction:
Step 1 : Reacting 4-chloropyrimidine with tert-butyl chloroformate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to form an intermediate.
Step 2 : Treating the intermediate with methylamine in a polar aprotic solvent (e.g., THF) at room temperature.
- Optimization : Yield and purity depend on controlling stoichiometry (1:1.2 molar ratio for tert-butyl chloroformate), reaction time (4–6 hours for Step 1), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can substitution reactions at the 4-chloro position of the pyrimidine ring be systematically studied?
- Methodology : The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
- Amine Substitution : React with primary/secondary amines (e.g., piperazine) in DMF at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS.
- Key Variables : Electron-withdrawing groups on the pyrimidine enhance reactivity; bulky nucleophiles require longer reaction times .
Q. What analytical techniques are critical for characterizing this compound?
- Tools :
- NMR : Confirm structure via 1H/13C NMR (e.g., tert-butyl singlet at δ 1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 243.69) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Q. What are the stability and storage requirements for this compound?
- Handling : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong acids/bases, which degrade the tert-butyloxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?
- Case Study : In a 6-step synthesis of pyrrolo[2,3-d]pyrimidine derivatives:
Step 1 : SNAr with 4-aminotetrahydro-2H-pyran-4-amine (NaHCO3, DMAc, 80°C).
Step 2 : Sonogashira coupling with 3,3-diethoxyprop-1-yne (Pd(PPh3)2Cl2, CuI, DIEA, THF).
Step 3 : Cyclization using TBAF to form fused heterocycles.
- Key Insight : The 4-chloro group enables sequential functionalization for constructing complex scaffolds .
Q. What mechanistic insights exist for its role in enzyme inhibition studies?
- Mechanism : The carbamate group covalently binds to serine residues in enzyme active sites (e.g., acetylcholinesterase). Kinetic assays (e.g., Ellman’s method) show IC50 values in the micromolar range. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Q. How do structural modifications (e.g., halogen position, carbamate substituents) impact biological activity compared to analogs?
- Comparative Data :
- Conclusion : The 4-chloro pyrimidine enhances binding affinity due to optimal steric and electronic effects .
Q. How can discrepancies in synthetic yields between literature methods be resolved?
- Case Analysis : Patent methods report 60–70% yields for SNAr steps, while academic protocols achieve 85–90%. Differences arise from:
- Catalyst Purity : Use of freshly distilled DIEA vs. commercial grades.
- Solvent Drying : Anhydrous DMAc improves reaction efficiency.
- Recommendation : Validate protocols with controlled reagent sources and moisture-free conditions .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?
- Application : As a warhead, it binds E3 ligases (e.g., cereblon) when conjugated to a target-binding moiety (e.g., kinase inhibitor). For example:
- PROTAC Design : tert-Butyl carbamate linked via PEG spacer to a BET inhibitor.
- Outcome : Induces ubiquitination and degradation of target proteins (e.g., BRD4) in cellular assays (DC50 = 50 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
